![molecular formula C9H15ClN2O B1448539 [(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride CAS No. 1195330-70-1](/img/structure/B1448539.png)
[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride
Overview
Description
“[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride” is a solid chemical compound . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isNCC(C(OC)=NC(C)=C1)=C1C.Cl
. This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.
Scientific Research Applications
Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for the attachment of additional functional groups, making it versatile for constructing complex molecules with potential biological activities .
Cytotoxicity Studies
Researchers have utilized this compound in cytotoxicity evaluations, particularly in the synthesis of derivatives that are tested against various carcinoma cell lines. These studies are crucial for drug discovery, especially in the search for new anticancer agents .
Molecular Docking Studies
The compound’s structure is suitable for molecular docking studies to predict its interaction with biological targets such as enzymes or receptors. This is an essential step in rational drug design, where the compound’s binding affinity and mode of action are investigated .
Anticancer Research
There is evidence that derivatives of this compound exhibit strong anticancer activities. The compound itself, or its derivatives, can be used to develop new therapeutic agents for treating cancer .
Material Science Applications
In material science, this compound could be used to modify surfaces or create new polymers with specific properties. Its chemical structure allows for easy incorporation into larger molecular frameworks .
Chemical Synthesis
As a building block in chemical synthesis, this compound is used to construct a wide variety of chemical entities. Its reactivity and stability under various conditions make it a valuable component in synthetic chemistry .
Safety and Hazards
The compound has been classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety pictograms GHS07 indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-6-4-7(2)11-9(12-3)8(6)5-10;/h4H,5,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMQPSWDCNCCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CN)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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